Product packaging for Gulonolactone(Cat. No.:CAS No. 3327-64-8)

Gulonolactone

Cat. No.: B1218157
CAS No.: 3327-64-8
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-LECHCGJUSA-N
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Description

Contextualization of D-Gulono-1,4-lactone within Carbohydrate Chemistry and Biochemistry

D-Gulono-1,4-lactone is chemically classified as a lactone, which is a cyclic ester. Specifically, it is the 1,4-lactone of D-gulonic acid, a hexonic acid, meaning it is derived from a six-carbon sugar acid. Structurally, it is a derivative of the monosaccharide gulose. In the broader landscape of carbohydrate chemistry, lactones of sugar acids are common intermediates in various metabolic and synthetic pathways.

The significance of gulono-1,4-lactone is deeply intertwined with its stereochemistry. Both D- and L-enantiomers exist, with L-gulono-1,4-lactone being particularly renowned as the immediate precursor to L-ascorbic acid (Vitamin C) in the biosynthetic pathways of most animals and plants. selleckchem.com D-Gulono-1,4-lactone, while not a direct precursor to Vitamin C in the same pathway, is recognized as an active endogenous metabolite. selleckchem.com

Historical Perspective of D-Gulono-1,4-lactone Research

The historical research trajectory of D-Gulono-1,4-lactone is intrinsically linked to the monumental efforts to understand the biosynthesis of L-ascorbic acid. While a precise date for the initial synthesis or isolation of D-Gulono-1,4-lactone is not prominently documented, its relevance emerged from studies in the mid-20th century that aimed to elucidate the pathway of Vitamin C production in animals. These investigations revealed that L-gulono-1,4-lactone serves as a key intermediate. Consequently, the study of both enantiomers of gulono-1,4-lactone became crucial for a comprehensive understanding of this vital biochemical process. Early research focused on the enzymatic conversion of L-gulono-1,4-lactone to L-ascorbic acid, a step catalyzed by the enzyme L-gulonolactone oxidase. This foundational work laid the groundwork for subsequent explorations into the roles and applications of both D- and L-gulono-1,4-lactone.

Significance of D-Gulono-1,4-lactone in Biological Systems and Organic Synthesis

The importance of D-Gulono-1,4-lactone extends across both biological and synthetic domains. In biological systems, while its L-counterpart is celebrated for its role in Vitamin C synthesis, D-Gulono-1,4-lactone itself has been the subject of research for its own bioactivities. Studies have indicated that D-Gulonic acid-1,4-lactone may exhibit inhibitory properties against matrix metalloproteinases MMP-2 and MMP-9. biosynth.com Furthermore, there is evidence to suggest that it can stimulate collagen synthesis in human skin cells, potentially through the increased activity of enzymes such as pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. biosynth.com

In the field of organic synthesis, D-Gulono-1,4-lactone is valued as a chiral starting material. scbt.com Its well-defined stereochemistry makes it a useful building block for the enantiomerically pure synthesis of complex molecules. A notable example is its application in the synthesis of L-glucose, a rare sugar. nih.gov An efficient method has been described for the synthesis of L-glucose from D-gulono-1,4-lactone via a multi-step process involving protected gulitol intermediates. nih.gov Additionally, D-gulonic acid γ-lactone has been utilized as a starting material for the stereoselective synthesis of novel 1'-alpha-substituted-4'-thionucleosides. sigmaaldrich.com

Physicochemical Properties of D-Gulono-1,4-lactone

PropertyValue
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 182-188 °C
Optical Activity [α]20/D −55°, c = 4 in H₂O
CAS Number 6322-07-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O6 B1218157 Gulonolactone CAS No. 3327-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036177
Record name D-Gulonic acid γ-lactone
Source EPA DSSTox
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-07-2, 3327-64-8
Record name D-Gulono-1,4-lactone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gulonolactone
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Record name D-Gulono-1,4-lactone
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Record name D-gulono-1,4-lactone
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Ii. Biosynthesis and Metabolic Pathways of D Gulono 1,4 Lactone

D-Gulono-1,4-lactone as an Intermediate in L-Ascorbic Acid Biosynthesis

D-Gulono-1,4-lactone is a direct precursor to L-ascorbic acid in the animal kingdom. Its formation and subsequent conversion are critical steps in the hexuronic acid pathway, which is the primary route for L-ascorbic acid synthesis in most animals.

L-Ascorbic Acid Biosynthesis in Animals

In animals capable of synthesizing L-ascorbic acid, the process begins with D-glucose and proceeds through a series of enzymatic conversions.

Conversion from D-Glucose through D-Glucuronate and L-Gulonate

The synthesis of L-ascorbic acid in animals typically starts with D-glucose. Through several enzymatic steps, D-glucose is converted into D-glucuronate oup.comresearchgate.netnih.govscribd.comresearchgate.net. D-glucuronate is then reduced to L-gulonate oup.comresearchgate.netnih.govscribd.com. This conversion from D-glucuronate to L-gulonate involves enzymes like aldehyde reductase (AR) and aldose reductase (AKR1A1/GR) researchgate.net. Subsequently, L-gulonate is transformed into L-gulono-1,4-lactone by a lactonase, identified as SMP30 or regucalcin nih.gov. This L-gulono-1,4-lactone is the immediate precursor to L-ascorbic acid.

Role of L-Gulono-1,4-lactone Oxidase (GULO) (EC 1.1.3.8) in Terminal Oxidation

The final and critical step in the biosynthesis of L-ascorbic acid in animals is the oxidation of L-gulono-1,4-lactone. This reaction is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO), also known as L-gulono-gamma-lactone oxidase (GLO) nih.govwikipedia.orgnih.govtaylorandfrancis.comnih.govmdpi.comjulius-kuehn.degenome.jp. GULO (EC 1.1.3.8) catalyzes the conversion of L-gulono-1,4-lactone and oxygen into L-xylo-hex-3-gulonolactone and hydrogen peroxide wikipedia.orgjulius-kuehn.de. L-xylo-hex-3-gulonolactone then spontaneously isomerizes to L-ascorbic acid nih.govwikipedia.orgnih.govjulius-kuehn.de. The enzyme utilizes FAD as a cofactor wikipedia.orgnih.govuniprot.org.

Genetic Basis of GULO Deficiency in Primates and Humans

Humans, along with other primates, guinea pigs, some bats, and certain bird and fish species, are unable to synthesize L-ascorbic acid endogenously nih.govscribd.comresearchgate.netwikipedia.orgnih.govtaylorandfrancis.comnih.govmdpi.comelifesciences.orgnih.govquora.comresearchgate.netcore.ac.ukhammernutrition.com. This inability is attributed to mutations that have rendered the gene encoding L-gulono-1,4-lactone oxidase (GULO) non-functional nih.govresearchgate.netwikipedia.orgnih.govtaylorandfrancis.comnih.govmdpi.comnih.govresearchgate.netcore.ac.ukhammernutrition.com. These mutations, which include deletions, insertions, and stop codons, occurred approximately 63 million years ago in the primate lineage wikipedia.orgnih.govquora.comresearchgate.netnih.govevolutionnews.org. The GULO gene has become a pseudogene in these species, preventing the final step in L-ascorbic acid synthesis taylorandfrancis.comnih.govmdpi.comevolutionnews.orggeneticeducation.co.in. The loss of GULO function is believed to have occurred independently in different species, possibly due to an evolutionary advantage such as energy conservation or adaptation to diets rich in vitamin C wikipedia.orgmdpi.comnih.govgeneticeducation.co.incultivatorphytolab.com.

D-Gulono-1,4-lactone in Plant Ascorbic Acid Pathways

While animals primarily utilize the hexuronic acid pathway involving L-gulono-1,4-lactone, plants have evolved distinct pathways for L-ascorbic acid biosynthesis.

L-Gulose Pathway and its Relation to D-Gulono-1,4-lactone

Plants synthesize L-ascorbic acid through several pathways, with the D-mannose/L-galactose pathway (also known as the Smirnoff-Wheeler pathway) being the most prominent researchgate.netoup.comfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.govoup.comscielo.brmdpi.com. However, alternative pathways, including the L-gulose pathway, have also been identified in plants oup.commdpi.comresearchgate.netnih.gov. In the L-gulose pathway, GDP-D-mannose is converted to GDP-L-gulose, which then proceeds through L-gulose-1-phosphate to L-gulose researchgate.net. L-gulose can then be converted to L-gulono-1,4-lactone, serving as a precursor for L-ascorbic acid synthesis researchgate.net. This pathway indicates that, similar to animals, plants can also utilize L-gulono-1,4-lactone as an intermediate, although the upstream steps differ significantly from the animal pathway oup.comresearchgate.netnih.gov. Other proposed plant pathways include the myo-inositol pathway and the D-galacturonate pathway oup.commdpi.comresearchgate.net.

Myo-Inositol Pathway and its Proposed Conversion to L-Gulono-1,4-lactone

The myo-inositol pathway has been proposed as an alternative route for ascorbic acid (AsA) synthesis in plants, analogous to the mammalian pathway nih.govmdpi.comnih.govresearchgate.net. In this proposed pathway, myo-inositol is converted into D-glucuronate, which is then further processed through intermediates like L-gulonate to form L-gulono-1,4-lactone nih.govmdpi.comnih.govresearchgate.net. The enzyme myo-inositol oxygenase (MIOX) is identified as catalyzing the initial conversion of myo-inositol to D-glucuronate nih.govresearchgate.netmdpi.comnih.govoup.com. However, the subsequent steps, particularly the conversion of D-glucuronate to L-gulonate and then to L-gulono-1,4-lactone, have not been fully elucidated in plants, and the effective contribution of this pathway to total AsA synthesis in vivo remains a subject of debate nih.govmdpi.comnih.govoup.com. Radiotracer experiments have suggested that in plants, myo-inositol is more likely channeled into cell wall polymers (hemicelluloses and pectins) via D-glucuronate and UDP-D-glucuronate, rather than being efficiently converted to AsA nih.gov. Studies involving mutations in glucuronokinase, an enzyme involved in glucuronic acid recycling, did not lead to increased AsA levels, further questioning the efficacy of this pathway for AsA production in plants like Arabidopsis thaliana nih.gov.

Characterization of Plant L-Gulono-1,4-lactone Oxidases (AtGulLO3 and AtGulLO5)

While the primary AsA biosynthesis pathway in plants typically involves L-galactono-1,4-lactone dehydrogenase (GalDH) as the terminal enzyme, research has identified L-gulono-1,4-lactone oxidase (GulLO)-like enzymes in plants nih.govmdpi.comfrontiersin.orgnih.gov. Specifically, Arabidopsis thaliana possesses GulLO-like enzymes, such as AtGulLO3 and AtGulLO5 nih.govuniprot.orgtandfonline.comresearchgate.net. These enzymes are proposed to function at the intersection of the gulose and inositol (B14025) pathways, potentially catalyzing the conversion of L-gulono-1,4-lactone to AsA nih.govrosj.org.

Biochemical studies on purified recombinant AtGulLO5 have shown it to be a dehydrogenase with absolute specificity for L-gulono-1,4-lactone as a substrate, distinguishing it from plant GalDHs and mammalian GulLOs nih.govrosj.org. In vitro kinetic analysis of AtGulLO3 and AtGulLO5 indicated a Km of 1.2 mM and a Vmax of 4.8 µmol/min/mg protein for D-gulono-1,4-lactone (though the primary substrate is L-gulono-1,4-lactone) . However, the catalytic efficiency of these plant GulLOs is generally considered low, and their contribution to AsA synthesis may be regulated at the post-transcriptional level, possibly due to rapid protein turnover or limited enzyme availability nih.govrosj.org. Overexpression of rat GulLO in plants has led to increased AsA content, suggesting that the L-gulono-1,4-lactone pathway can indeed contribute to AsA levels in plants, irrespective of the L-galactono-1,4-lactone pool nih.govmdpi.com.

Comparison with the D-Mannose/L-Galactose Pathway (Smirnoff-Wheeler Pathway)

The dominant and best-understood pathway for AsA biosynthesis in plants is the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway mdpi.comfrontiersin.orgoup.comnih.govscielo.brbrennerlab.net. This pathway initiates with glucose or mannose, progressing through intermediates like GDP-D-mannose and GDP-L-galactose, ultimately leading to L-galactono-1,4-lactone nih.govmdpi.comoup.combrennerlab.net. The final step in the Smirnoff-Wheeler pathway is catalyzed by L-galactono-1,4-lactone dehydrogenase (GalDH), which oxidizes L-galactono-1,4-lactone to AsA mdpi.comfrontiersin.orgtandfonline.comoup.comscielo.br.

In contrast, pathways involving L-gulono-1,4-lactone (such as the proposed myo-inositol and gulose pathways) utilize L-gulono-1,4-lactone as the penultimate precursor, which is then oxidized to AsA by L-gulono-1,4-lactone oxidase (GulLO) nih.govmdpi.comtandfonline.comrosj.org. While the Smirnoff-Wheeler pathway is considered the primary route, evidence suggests that the L-gulose and myo-inositol pathways, both converging on L-gulono-1,4-lactone, also contribute to the plant AsA pool mdpi.comtandfonline.comoup.com. However, the enzymes and specific steps for the L-gulose pathway from GDP-L-gulose to L-gulono-1,4-lactone remain unidentified in plants mdpi.com. Studies have shown that feeding L-gulono-1,4-lactone to plants can increase AsA content, but this conversion is generally less efficient than that of L-galactono-1,4-lactone via the Smirnoff-Wheeler pathway nih.govfrontiersin.org.

D-Gulono-1,4-lactone in Protist and Microbial Ascorbic Acid Synthesis

Ascorbic acid (AsA) synthesis pathways exhibit diversity across different eukaryotic lineages, including protists nih.govencyclopedia.pubnih.gov. While plants primarily utilize the D-mannose/L-galactose pathway, animals and photosynthetic protists often employ D-glucose as the starting substrate nih.govencyclopedia.pubnih.govmdpi.com. In animals, the pathway involves the conversion of D-glucose through intermediates such as D-glucuronate and L-gulonate to L-gulono-1,4-lactone, which is then oxidized to AsA by L-gulono-1,4-lactone oxidase (GulLO) frontiersin.orgnih.govtandfonline.comencyclopedia.pubnih.govmdpi.com. This animal pathway, where L-gulono-1,4-lactone is the direct precursor, is also found to be utilized by some protists, often exhibiting a hybrid enzymatic machinery combining animal and plant orthologs encyclopedia.pubnih.gov.

Specific studies on protists like Prototheca moriformis have indicated that while they can synthesize AsA, they rapidly convert L-galactose or L-galactono-1,4-lactone to AsA, suggesting these are key intermediates oup.com. However, the direct role and specific pathways involving D-gulono-1,4-lactone in protist AsA synthesis are less extensively detailed compared to plants and animals, though the general mechanism of L-gulono-1,4-lactone oxidation to AsA by GulLO is conserved encyclopedia.pubnih.gov. Microbial synthesis of AsA can also involve enzymes like L-gulono-1,4-lactone dehydrogenase, as seen in Mycobacterium tuberculosis ebi.ac.ukrhea-db.orghmdb.ca.

Alternative Metabolic Fates and Degradation Pathways of D-Gulono-1,4-lactone

While D-gulono-1,4-lactone is primarily recognized as a precursor in ascorbic acid biosynthesis, its metabolic fate can involve other transformations or degradation pathways depending on the organism and cellular conditions. In the context of AsA synthesis, D-gulono-1,4-lactone is oxidized to L-ascorbic acid by the enzyme L-gulono-1,4-lactone oxidase (GULO) mdpi.comontosight.ai. This reaction utilizes oxygen and produces hydrogen peroxide as a byproduct mdpi.com.

Beyond its role as an AsA precursor, information regarding specific alternative metabolic fates or dedicated degradation pathways for D-gulono-1,4-lactone itself is not extensively detailed in the provided search results. The focus remains predominantly on its conversion to AsA. However, as a lactone, it is chemically susceptible to hydrolysis, particularly under alkaline conditions, which would yield the corresponding gulonic acid. Research into sugar lactone oxidoreductases indicates that D-gulono-1,4-lactone can serve as a substrate analog for studying enzyme promiscuity in various bacterial aldonolectone oxidoreductases . Further research into the precise catabolism or alternative utilization of D-gulono-1,4-lactone outside of AsA synthesis would be necessary to fully delineate its metabolic landscape.

Compound Name Table:

Compound NameCAS Number
D-Gulono-1,4-lactone6322-07-2
L-Gulono-1,4-lactone1128-23-0
L-Ascorbic acid (AsA)N/A
Myo-inositolN/A
D-GlucuronateN/A
L-GulonateN/A
L-Galactono-1,4-lactoneN/A
D-MannoseN/A
L-GalactoseN/A
GDP-D-mannoseN/A
GDP-L-galactoseN/A
L-Gulono-1,4-lactone Oxidase (GulLO)N/A
L-Galactono-1,4-lactone Dehydrogenase (GalDH)N/A
D-GalacturonateN/A
L-GuloseN/A
Dehydroascorbate (DHA)N/A
Monodehydroascorbate (MDHA)N/A
D-gluconateN/A
D-arabinono-1,4-lactone oxidaseN/A
Myo-Inositol Pathway and its Proposed Conversion to L-Gulono-1,4-lactone

The myo-inositol pathway has been proposed as an alternative route for ascorbic acid (AsA) synthesis in plants, analogous to the mammalian pathway nih.govmdpi.comnih.govresearchgate.net. In this proposed pathway, myo-inositol is converted into D-glucuronate, which is then further processed through intermediates like L-gulonate to form L-gulono-1,4-lactone nih.govmdpi.comnih.govresearchgate.net. The enzyme myo-inositol oxygenase (MIOX) is identified as catalyzing the initial conversion of myo-inositol to D-glucuronate nih.govresearchgate.netmdpi.comnih.govoup.com. However, the subsequent steps, particularly the conversion of D-glucuronate to L-gulonate and then to L-gulono-1,4-lactone, have not been fully elucidated in plants, and the effective contribution of this pathway to total AsA synthesis in vivo remains a subject of debate nih.govmdpi.comnih.govoup.com. Radiotracer experiments have suggested that in plants, myo-inositol is more likely channeled into cell wall polymers (hemicelluloses and pectins) via D-glucuronate and UDP-D-glucuronate, rather than being efficiently converted to AsA nih.gov. Studies involving mutations in glucuronokinase, an enzyme involved in glucuronic acid recycling, did not lead to increased AsA levels, further questioning the efficacy of this pathway for AsA production in plants like Arabidopsis thaliana nih.gov.

Characterization of Plant L-Gulono-1,4-lactone Oxidases (AtGulLO3 and AtGulLO5)

While the primary AsA biosynthesis pathway in plants typically involves L-galactono-1,4-lactone dehydrogenase (GalDH) as the terminal enzyme, research has identified L-gulono-1,4-lactone oxidase (GulLO)-like enzymes in plants nih.govmdpi.comfrontiersin.orgnih.gov. Specifically, Arabidopsis thaliana possesses GulLO-like enzymes, such as AtGulLO3 and AtGulLO5 nih.govuniprot.orgtandfonline.comresearchgate.net. These enzymes are proposed to function at the intersection of the gulose and inositol pathways, potentially catalyzing the conversion of L-gulono-1,4-lactone to AsA nih.govrosj.org.

Biochemical studies on purified recombinant AtGulLO5 have shown it to be a dehydrogenase with absolute specificity for L-gulono-1,4-lactone as a substrate, distinguishing it from plant GalDHs and mammalian GulLOs nih.govrosj.org. In vitro kinetic analysis of AtGulLO3 and AtGulLO5 indicated a Km of 1.2 mM and a Vmax of 4.8 µmol/min/mg protein for D-gulono-1,4-lactone (though the primary substrate is L-gulono-1,4-lactone) . However, the catalytic efficiency of these plant GulLOs is generally considered low, and their contribution to AsA synthesis may be regulated at the post-transcriptional level, possibly due to rapid protein turnover or limited enzyme availability nih.govrosj.org. Overexpression of rat GulLO in plants has led to increased AsA content, suggesting that the L-gulono-1,4-lactone pathway can indeed contribute to AsA levels in plants, irrespective of the L-galactono-1,4-lactone pool nih.govmdpi.com.

Comparison with the D-Mannose/L-Galactose Pathway (Smirnoff-Wheeler Pathway)

The dominant and best-understood pathway for AsA biosynthesis in plants is the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway mdpi.comfrontiersin.orgoup.comnih.govscielo.brbrennerlab.net. This pathway initiates with glucose or mannose, progressing through intermediates like GDP-D-mannose and GDP-L-galactose, ultimately leading to L-galactono-1,4-lactone nih.govmdpi.comoup.combrennerlab.net. The final step in the Smirnoff-Wheeler pathway is catalyzed by L-galactono-1,4-lactone dehydrogenase (GalDH), which oxidizes L-galactono-1,4-lactone to AsA mdpi.comfrontiersin.orgtandfonline.comoup.comscielo.br.

In contrast, pathways involving L-gulono-1,4-lactone (such as the proposed myo-inositol and gulose pathways) utilize L-gulono-1,4-lactone as the penultimate precursor, which is then oxidized to AsA by L-gulono-1,4-lactone oxidase (GulLO) nih.govmdpi.comtandfonline.comrosj.org. While the Smirnoff-Wheeler pathway is considered the primary route, evidence suggests that the L-gulose and myo-inositol pathways, both converging on L-gulono-1,4-lactone, also contribute to the plant AsA pool mdpi.comtandfonline.comoup.com. However, the enzymes and specific steps for the L-gulose pathway from GDP-L-gulose to L-gulono-1,4-lactone remain unidentified in plants mdpi.com. Studies have shown that feeding L-gulono-1,4-lactone to plants can increase AsA content, but this conversion is generally less efficient than that of L-galactono-1,4-lactone via the Smirnoff-Wheeler pathway nih.govfrontiersin.org.

D-Gulono-1,4-lactone in Protist and Microbial Ascorbic Acid Synthesis

Ascorbic acid (AsA) synthesis pathways exhibit diversity across different eukaryotic lineages, including protists nih.govencyclopedia.pubnih.gov. While plants primarily utilize the D-mannose/L-galactose pathway, animals and photosynthetic protists often employ D-glucose as the starting substrate nih.govencyclopedia.pubnih.govmdpi.com. In animals, the pathway involves the conversion of D-glucose through intermediates such as D-glucuronate and L-gulonate to L-gulono-1,4-lactone, which is then oxidized to AsA by L-gulono-1,4-lactone oxidase (GulLO) frontiersin.orgnih.govtandfonline.comencyclopedia.pubnih.govmdpi.com. This animal pathway, where L-gulono-1,4-lactone is the direct precursor, is also found to be utilized by some protists, often exhibiting a hybrid enzymatic machinery combining animal and plant orthologs encyclopedia.pubnih.gov.

Specific studies on protists like Prototheca moriformis have indicated that while they can synthesize AsA, they rapidly convert L-galactose or L-galactono-1,4-lactone to AsA, suggesting these are key intermediates oup.com. However, the direct role and specific pathways involving D-gulono-1,4-lactone in protist AsA synthesis are less extensively detailed compared to plants and animals, though the general mechanism of L-gulono-1,4-lactone oxidation to AsA by GulLO is conserved encyclopedia.pubnih.gov. Microbial synthesis of AsA can also involve enzymes like L-gulono-1,4-lactone dehydrogenase, as seen in Mycobacterium tuberculosis ebi.ac.ukrhea-db.orghmdb.ca.

Alternative Metabolic Fates and Degradation Pathways of D-Gulono-1,4-lactone

While D-gulono-1,4-lactone is primarily recognized as a precursor in ascorbic acid biosynthesis, its metabolic fate can involve other transformations or degradation pathways depending on the organism and cellular conditions. In the context of AsA synthesis, D-gulono-1,4-lactone is oxidized to L-ascorbic acid by the enzyme L-gulono-1,4-lactone oxidase (GULO) mdpi.comontosight.ai. This reaction utilizes oxygen and produces hydrogen peroxide as a byproduct mdpi.com.

Beyond its role as an AsA precursor, information regarding specific alternative metabolic fates or dedicated degradation pathways for D-gulono-1,4-lactone itself is not extensively detailed in the provided search results. The focus remains predominantly on its conversion to AsA. However, as a lactone, it is chemically susceptible to hydrolysis, particularly under alkaline conditions, which would yield the corresponding gulonic acid. Research into sugar lactone oxidoreductases indicates that D-gulono-1,4-lactone can serve as a substrate analog for studying enzyme promiscuity in various bacterial aldonolectone oxidoreductases . Further research into the precise catabolism or alternative utilization of D-gulono-1,4-lactone outside of AsA synthesis would be necessary to fully delineate its metabolic landscape.

Iii. Enzymatic Studies and Biochemical Mechanisms Involving D Gulono 1,4 Lactone

L-Gulono-1,4-lactone Oxidoreductase (GULO) Characterization

L-Gulono-1,4-lactone Oxidoreductase (GULO), also known as L-gulono-γ-lactone oxidase (EC 1.1.3.8), is an enzyme primarily recognized for catalyzing the final step in the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms mdpi.commdpi.comgenome.jpmdpi.com. The enzyme belongs to the aldonolactone oxidoreductase (AlOR) family and is characterized by conserved domains essential for its catalytic activity mdpi.commdpi.comresearchgate.netnih.govnih.gov.

Kinetic Parameters and Substrate Specificity

The established role of GULO is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid mdpi.comgenome.jpmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com. While some sources have suggested that D-Gulono-1,4-lactone might also serve as a substrate for GULO biorbyt.comontosight.ai, the overwhelming scientific consensus and detailed enzymatic studies indicate a strong stereospecificity for the L-isomer. Studies on plant GULO-like enzymes (GulLOs) have shown absolute specificity for L-gulono-1,4-lactone nih.gov. Similarly, animal GULO enzymes are known to utilize L-gulono-1,4-lactone as their primary substrate mdpi.comgenome.jpresearchgate.netrug.nl.

Kinetic parameters for GULO have been determined using its natural substrate, L-gulono-1,4-lactone. For instance, recombinant C-terminal catalytic domains of rat GULO (cGULO) exhibited a Michaelis constant (Km) of approximately 42 ± 6.3 µM, while the full-length rat GULO (fGULO) showed a Km of 53.5 ± 5 µM mdpi.com. The specific activity (Vmax) for Arabidopsis L-GulLO5, when acting on L-gulono-1,4-lactone, was reported in units of nmol of substrate oxidized per minute per mg of protein nih.gov. Data regarding the kinetic parameters of GULO with D-Gulono-1,4-lactone as a substrate are not widely reported, suggesting that if any activity exists, it is significantly lower or absent due to stereochemical incompatibility with the enzyme's active site.

Enzyme/VariantSubstrateKm (µM)Vmax (Units)Reference
cGULOL-gulono-1,4-lactone42 ± 6.3Not specified mdpi.com
fGULOL-gulono-1,4-lactone53.5 ± 5Not specified mdpi.com
AtGulLO5L-gulono-1,4-lactoneNot specifiednmol/min/mg protein (for dehydrogenase activity) nih.gov

Cofactor Requirements (e.g., FAD)

GULO enzymes are flavoenzymes, requiring flavin adenine (B156593) dinucleotide (FAD) as a crucial cofactor for their catalytic activity mdpi.commdpi.comresearchgate.netnih.govnih.govnih.govwikipedia.orgresearchgate.net. The FAD cofactor is typically bound to conserved domains within the enzyme, facilitating the oxidation-reduction reactions necessary for converting the aldonolactone substrate into ascorbic acid and hydrogen peroxide mdpi.commdpi.comnih.gov. The presence of FAD is essential for the enzyme's function, irrespective of whether the substrate is the L- or D-isomer, should D-Gulono-1,4-lactone engage with the enzyme.

Structural Analysis and Active Site Investigation of GULO-like Enzymes

GULO enzymes belong to the vanillyl alcohol oxidase (VAO) family of flavoenzymes, characterized by conserved structural features that include an N-terminal FAD-binding region and a C-terminal motif, often referred to as the HWXK motif, which is critical for flavin binding mdpi.commdpi.comresearchgate.netnih.govnih.gov. Structural studies of GULO-like proteins reveal a complex active site designed to accommodate the specific stereochemistry of L-gulono-1,4-lactone. For example, plant GULO-like enzymes (e.g., AtGulLO5) have shown divergence from animal GULOs, with some exhibiting absolute specificity for L-gulono-1,4-lactone nih.govresearchgate.net. Investigations into the active sites of aldonolactone oxidoreductases highlight the importance of specific amino acid residues, such as conserved Glu-Arg pairs, which are involved in substrate binding and the catalytic mechanism, including hydride transfer to the flavin cofactor researchgate.netunipv.it. The precise orientation and interaction of these residues with the substrate are highly dependent on stereochemistry, making the binding of D-Gulono-1,4-lactone unlikely to be as efficient, or even possible, as that of the L-isomer.

Inhibitory Effects on Vitamin C Metabolism Enzymes

Research has explored the potential for compounds to modulate vitamin C metabolism, including investigations into inhibitory effects on enzymes involved in this pathway . While specific studies detailing inhibitory effects of D-Gulono-1,4-lactone itself on GULO or related enzymes are not extensively documented, the general study of enzyme inhibitors provides insights into metabolic regulation. The context suggests that understanding how various molecules interact with GULO could offer avenues for manipulating vitamin C levels, though direct evidence for D-Gulono-1,4-lactone acting as a specific inhibitor of GULO is limited.

Other Enzymes Interacting with D-Gulono-1,4-lactone

Beyond GULO, other enzymes may interact with D-Gulono-1,4-lactone, particularly in synthetic or metabolic contexts that differ from the primary L-ascorbic acid biosynthesis pathway.

Gulonolactonase (GNL) in Chemoenzymatic Synthesis

Gulonolactonase (GNL) plays a role in the chemoenzymatic synthesis of D-gulonic acid derivatives. In a hybrid approach combining chemical synthesis and enzymatic catalysis, GNL has been utilized for the lactonization of D-gulonic acid to form D-Gulono-1,4-lactone . This process leverages the high regio- and stereoselectivity of enzymes to achieve efficient synthesis of specific carbohydrate derivatives. For instance, Arabidopsis GNL has demonstrated high efficiency, achieving approximately 98% lactonization of D-gulonic acid . This application highlights GNL's utility in generating D-Gulono-1,4-lactone through enzymatic means, distinct from its potential role in biological pathways.

EnzymeRole in SynthesisSubstrate (Chemical)Product (Lactone)EfficiencyReference
GNLEnzymatic LactonizationD-gulonic acidD-Gulono-1,4-lactone~98%

Compound List:

D-Gulono-1,4-lactone

L-Gulono-1,4-lactone

L-Ascorbic acid (Vitamin C)

L-Gulono-1,4-lactone Oxidoreductase (GULO)

Gulonolactonase (GNL)

Flavin adenine dinucleotide (FAD)

L-galactono-1,4-lactone

L-galactono-1,4-lactone dehydrogenase (GLDH)

D-gulonic acid

Iv. Chemical Synthesis and Derivatization of D Gulono 1,4 Lactone

Conventional Chemical Synthesis Methodologies

Conventional chemical synthesis routes for D-Gulono-1,4-lactone primarily involve the direct lactonization of D-gulonic acid or the oxidation of D-glucose.

A cornerstone of D-Gulono-1,4-lactone production involves the direct cyclization of D-gulonic acid. This process is typically achieved by heating D-gulonic acid in an acidic aqueous solution. For instance, heating D-gulonic acid in 0.1 M hydrochloric acid at 100°C for two hours has been reported to yield D-Gulono-1,4-lactone in high yields, ranging from 92% to 95% . Careful control of pH is essential; maintaining the pH between 2 and 3 is optimal for promoting cyclization while minimizing side reactions such as epimerization. Acidic conditions below pH 1.5 are particularly effective in minimizing the formation of undesired lactone isomers .

The conversion of D-glucose to D-Gulono-1,4-lactone represents another established synthetic pathway, leveraging D-glucose as a readily available starting material . This method typically involves a series of oxidation and lactonization steps. While direct oxidation of D-glucose to D-gulonic acid followed by lactonization is a common strategy, specific catalytic systems have been developed. For example, platinum nanoparticles supported on carbon have been utilized to selectively oxidize D-glucose, achieving optimal lactone selectivity at pH 3.5 . Alternative methods, such as those employing hydrogen peroxide, have also been explored for their energy efficiency compared to metal-catalyzed routes . Historically, D-gulono-1,4-lactone has also been prepared from D-xylose, although the D-glucose route is more prevalent google.com.

Advanced Synthetic Approaches

Beyond conventional methods, advanced techniques have been developed to enhance efficiency, reduce environmental impact, and improve yields.

Solvent-free microwave-assisted synthesis offers a rapid and energy-efficient route to D-Gulono-1,4-lactone . Employing microwave irradiation at 300 W for a duration of 10 minutes in the absence of any solvent has demonstrated a conversion rate of 94% . This approach not only significantly reduces reaction times but also leads to a substantial decrease in energy costs, estimated at around 40% compared to conventional heating methods .

A chemoenzymatic strategy combines chemical synthesis with enzymatic catalysis. This approach typically involves the chemical synthesis of D-gulonic acid, followed by its enzymatic lactonization using the enzyme gulonolactonase (GNL) . For instance, Arabidopsis GNL has been shown to achieve an impressive 98% lactonization efficiency when conducted at 25°C and pH 6.0 . While animal gulonolactone oxidases (GULO) primarily act on L-gulono-1,4-lactone, studies indicate that plant homologs may exhibit broader substrate specificity, suggesting potential for enzymatic routes involving D-gulono-1,4-lactone nih.gov.

Synthesis of D-Gulono-1,4-lactone Derivatives

D-Gulono-1,4-lactone serves as a versatile chiral building block for the synthesis of various derivatives and complex molecules . Its structure allows for diverse chemical transformations, including reduction, protection, and functionalization.

Reduction to Hemiacetals: The lactone can be reduced to the corresponding hemiacetals (lactols) using reagents like Lithium Triethylborohydride (LTBH). This reaction is compatible with common protecting groups used in carbohydrate chemistry, such as benzyl, silyl, and isopropylidene acetals nih.gov. For example, the reduction of 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone with LTBH yields gulonofuranose in 91% yield nih.gov.

Protection and Functionalization: Derivatives of D-gulono-1,4-lactone can be synthesized by first protecting its hydroxyl groups. For instance, 3,5:4,6-protected derivatives of gulonic acid can be prepared from D-gulono-1,4-lactone, which are then subjected to oxidation and hydrolysis to yield intermediates for further synthesis google.com. Reactions involving protected D-gulono-1,4-lactone with reagents like hexamethylphosphorus triamide and zinc have also been reported ucl.ac.uk.

Synthesis of Other Sugars: D-Gulono-1,4-lactone is a key starting material for synthesizing other carbohydrate structures, such as L-glucose mit.eduresearchgate.netacs.org. It can also be chemically reduced to L-glucitol, which then serves as a precursor for other rare sugars like D-sorbose and D-psicose via microbial conversion beilstein-journals.org.

Table 1: Comparative Synthesis Methodologies for D-Gulono-1,4-lactone

MethodKey Reagents/ConditionsYield (%)Efficiency/NotesReference
Acid-Catalyzed Lactonization D-Gulonic acid, 0.1 M HCl, 100°C, 2 hours92–95Optimal pH 2–3; minimizes epimerization
Oxidation of D-Glucose D-Glucose, Pt nanoparticles/carbon, pH 3.570–75Selective oxidation of glucose
Solvent-Free Microwave-Assisted Microwave irradiation (300 W, 10 min), solvent-free9440% energy cost reduction
Chemoenzymatic Synthesis D-Gulonic acid, Arabidopsis GNL, 25°C, pH 6.098High lactonization efficiency
Reduction to Hemiacetals (Derivative) D-Gulono-1,4-lactone, LTBH, CH₂Cl₂, 0°C, 30 min91Forms gulonofuranose; compatible with protecting groups nih.gov nih.gov

V. Biological Functions and Research Applications of D Gulono 1,4 Lactone

Role in Ascorbic Acid Homeostasis and Antioxidant Defense

D-Gulono-1,4-lactone is central to the endogenous production of Vitamin C in many organisms. Its conversion to Vitamin C is a key step that underpins the compound's contribution to antioxidant defense mechanisms.

In organisms capable of synthesizing Vitamin C, D-Gulono-1,4-lactone serves as the direct substrate for the enzyme L-gulonolactone oxidase (GULO) wikipedia.orgmdpi.commdpi.commdpi.com. This enzyme catalyzes the oxidation of D-Gulono-1,4-lactone, leading to the formation of L-ascorbic acid (Vitamin C) wikipedia.orgmdpi.commdpi.commdpi.commdpi.comnih.govmdpi.com. Vitamin C is a potent water-soluble antioxidant, vital for protecting cells from damage caused by free radicals and reactive oxygen species (ROS) mdpi.commdpi.comchemimpex.com. By ensuring a supply of Vitamin C, D-Gulono-1,4-lactone indirectly supports the maintenance of cellular integrity and function against oxidative stress.

Research has also explored the role of D-Gulono-1,4-lactone, or its isomer L-gulono-1,4-lactone, in plants. While plants primarily utilize the Smirnoff-Wheeler pathway involving L-galactono-1,4-lactone, evidence suggests that some plants can convert gulono-1,4-lactones into ascorbic acid nih.govmdpi.comresearchgate.netmdpi.comnih.govmdpi.com. Studies have shown that feeding L-gulono-1,4-lactone to plants such as Phaseolus vulgaris (kidney beans) and Arabidopsis thaliana can enhance their Vitamin C content mdpi.comresearchgate.netnih.gov. Furthermore, the successful expression of animal GULO genes in plants has led to significant increases in Vitamin C levels, supporting the idea that this pathway, or components of it, can function in plant systems researchgate.netnih.govnih.gov.

The primary mechanism by which D-Gulono-1,4-lactone influences the cellular redox state is through its conversion to Vitamin C. As a powerful antioxidant, Vitamin C directly modulates the balance between oxidation and reduction within cells by scavenging ROS mdpi.commdpi.commdpi.commdpi.comnih.gov. In animal models, a deficiency in Vitamin C synthesis, stemming from a lack of functional GULO (and thus an inability to convert precursors like D-Gulono-1,4-lactone), has been linked to increased oxidative stress and susceptibility to cellular damage mdpi.com.

In contrast, the main Vitamin C biosynthetic pathway in plants, utilizing L-galactono-1,4-lactone, involves L-galactono-1,4-lactone dehydrogenase (GLDH). This enzyme converts L-galactono-1,4-lactone to ascorbate (B8700270) without releasing hydrogen peroxide (H₂O₂), meaning it does not directly impact the cellular redox state in the same manner as the animal GULO pathway mdpi.comresearchgate.net. Nevertheless, the resulting Vitamin C produced through any pathway plays a crucial role in managing cellular redox balance.

Physiological and Developmental Impacts

The role of D-Gulono-1,4-lactone extends to its influence on Vitamin C status in various organisms and its indirect effects on physiological processes such as wound healing.

Studies using animal models have provided insights into the impact of D-Gulono-1,4-lactone on Vitamin C levels. For instance, administration of D-Gulono-1,4-lactone to rats led to an increase in serum Vitamin C concentrations, indicating that dietary intake of this lactone can indeed influence Vitamin C status in mammals . Animal models that are naturally deficient in Vitamin C synthesis, such as guinea pigs, primates, and certain bat species, lack a functional GULO enzyme and are thus reliant on dietary sources of Vitamin C wikipedia.orgmdpi.commdpi.comoup.comresearchgate.net. Research using GULO-deficient mice and other models has highlighted the severe consequences of Vitamin C deficiency, including impaired collagen synthesis and increased oxidative stress, underscoring the importance of endogenous Vitamin C production from precursors like D-Gulono-1,4-lactone in these species mdpi.comoup.com.

The ability of plants to convert gulono-1,4-lactones into Vitamin C has been exploited in research aimed at increasing the nutritional value of crops. As mentioned, feeding L-gulono-1,4-lactone to plants like kidney beans and tobacco has resulted in enhanced Vitamin C content mdpi.comresearchgate.netnih.gov. This conversion suggests that D-Gulono-1,4-lactone, as a related precursor, could similarly contribute to Vitamin C levels in plants. Furthermore, genetic engineering approaches, such as the overexpression of the rat L-gulono-1,4-lactone oxidase gene in plants like lettuce and tobacco, have led to substantial increases in their Vitamin C content, demonstrating the potential of manipulating this pathway researchgate.netnih.govnih.gov.

Table 1: Effect of Gulono-1,4-lactone Supplementation/Modification on Vitamin C Levels in Plants

Plant SpeciesTreatment/InterventionObserved Effect on Vitamin C ContentCitation(s)
Phaseolus vulgarisFed L-gulono-1,4-lactoneEnhanced Vitamin C content
Arabidopsis thalianaExternal supplementation with L-gulono-1,4-lactoneIncreased Vitamin C content mdpi.comresearchgate.netnih.gov
Tobacco leavesExternal supplementation with L-gulono-1,4-lactoneIncreased Vitamin C content mdpi.comresearchgate.netnih.gov
Tobacco plants (wt)Fed L-gulono-1,4-lactoneElevated Vitamin C levels researchgate.netnih.gov
Arabidopsis thaliana vtc mutantsTransformed with rat L-gulono-1,4-lactone oxidaseRescued Vitamin C (up to 3-fold higher) researchgate.netnih.gov
LettuceTransformed with rat L-gulono-1,4-lactone oxidaseIncreased Vitamin C (approx. 7-fold) researchgate.netnih.govnih.gov
TobaccoTransformed with rat L-gulono-1,4-lactone oxidaseIncreased Vitamin C (approx. 7-fold) researchgate.netnih.govnih.gov

Adequate levels of Vitamin C are indispensable for effective wound healing and the synthesis of collagen, a key structural protein in connective tissues mdpi.commdpi.com. D-Gulono-1,4-lactone, by serving as a precursor to Vitamin C, indirectly supports these critical physiological functions. Research has indicated that supplementation with gulono-1,4-lactones can promote wound healing in animal models, attributed to their ability to enhance collagen deposition and reduce inflammatory responses . Vitamin C acts as a vital cofactor for enzymes like prolyl and lysyl hydroxylases, which are essential for the proper maturation and cross-linking of collagen molecules mdpi.comoup.com. Consequently, a deficiency in Vitamin C, which would arise from a lack of precursors like D-Gulono-1,4-lactone in species that cannot synthesize it, leads to impaired collagen synthesis, resulting in fragile tissues and delayed wound repair mdpi.comoup.com.

Table 2: Role of Vitamin C (Synthesized from Precursors like D-Gulono-1,4-lactone) in Collagen Synthesis and Wound Healing

Biological Process/FunctionRole of Vitamin CImpact of Deficiency/AdequacyCitation(s)
Collagen SynthesisCofactor for prolyl and lysyl hydroxylases, essential for collagen maturation.Impaired collagen synthesis, leading to fragile connective tissues and skeletal abnormalities. mdpi.commdpi.comoup.com
Wound HealingPromotes collagen deposition, supports re-epithelialization, reduces inflammation.Adequate levels enhance healing; deficiency delays wound repair and can lead to scurvy-related skin lesions. mdpi.comoup.com
Tissue IntegrityEssential for maintaining the structure and function of skin and connective tissues.Deficiency results in scurvy-like symptoms, including bleeding gums, poor wound repair, and increased susceptibility to bruising. mdpi.comoup.com
Antioxidant DefenseNeutralizes free radicals and reactive oxygen species (ROS), protecting cells.Increased oxidative stress and cellular damage due to ROS accumulation. mdpi.commdpi.com

Compound List

Agricultural and Biotechnological Applications

Strategies for Increasing Vitamin C Content in Crops via Genetic Engineering

Genetic engineering offers a powerful avenue for enhancing the nutritional profile of crops, with a particular focus on increasing Vitamin C (L-ascorbic acid, AsA) content. D-Gulono-1,4-lactone (L-GulL) serves as a crucial intermediate in certain Vitamin C biosynthesis pathways in plants, notably the L-gulose and myo-inositol routes, ultimately being converted to L-ascorbic acid by the enzyme L-gulono-1,4-lactone oxidase (GulLO) researchgate.netcore.ac.uknih.gov. Strategies employing genetic engineering aim to boost AsA levels by manipulating the expression of genes encoding key enzymes involved in these pathways, including those that produce D-Gulono-1,4-lactone or its direct conversion to AsA.

Enhancing Vitamin C Biosynthesis through Enzyme Overexpression

A primary strategy involves the overexpression of genes encoding enzymes that are rate-limiting or play a critical role in the Vitamin C biosynthetic pathway. Research has demonstrated that introducing or upregulating specific genes can lead to significant increases in AsA accumulation in various crop species.

Manipulating Pathways Leading to D-Gulono-1,4-lactone: Alternative pathways, such as the D-galacturonic acid pathway, also contribute to Vitamin C biosynthesis, with D-galacturonic acid being a precursor that can lead to D-Gulono-1,4-lactone core.ac.uk. Genetic engineering efforts targeting enzymes in these pathways have also shown promise. The overexpression of the strawberry D-galacturonic acid reductase (GalUR) gene in Arabidopsis has demonstrated a two- to threefold increase in Vitamin C content, validating the potential of this pathway for AsA biofortification cabidigitallibrary.orgmdpi.com. While specific genes directly enhancing the production of D-Gulono-1,4-lactone from L-gulose or myo-inositol pathways are still under investigation for direct application in crop enhancement, the successful manipulation of downstream enzymes like GulLO underscores the importance of these precursor pathways.

Broader Genetic Engineering Approaches: Beyond targeting specific enzymes directly involved with D-Gulono-1,4-lactone, broader genetic modifications can also lead to increased Vitamin C levels. For example, gene-editing technologies have been employed to enhance multiple nutritional traits simultaneously. In lettuce, a gene-editing approach resulted in a significant 6.9-fold increase in ascorbic acid eurekalert.org. These strategies may involve complex regulatory networks or multiple biosynthetic steps, indirectly influencing the flux towards Vitamin C production, potentially via pathways involving D-Gulono-1,4-lactone.

Research Findings and Data

The efficacy of genetic engineering strategies in increasing Vitamin C content in crops is supported by various research findings, as summarized in the table below. These studies highlight the potential for significant yield improvements in AsA levels through targeted gene manipulation.

Genetic Engineering StrategyTarget Gene/EnzymePlant SpeciesVitamin C IncreaseCitation(s)
Overexpression of animal L-gulono-1,4-lactone oxidase (GulLO)L-gulono-1,4-lactone oxidase (from rat)LettuceUp to 7-fold researchgate.netfrontiersin.org
Overexpression of animal L-gulono-1,4-lactone oxidase (GulLO)L-gulono-1,4-lactone oxidase (from rat)Tobacco3-fold nih.gov
Overexpression of animal L-gulono-1,4-lactone oxidase (GulLO)L-gulono-1,4-lactone oxidase (from rat)ArabidopsisUp to 2-fold researchgate.net
Overexpression of strawberry D-galacturonic acid reductase (GalUR)GalUR (D-galacturonic acid reductase)Arabidopsis2- to 3-fold cabidigitallibrary.orgmdpi.com
Gene editing for enhanced Vitamin C (multi-pathway approach)(Specific genes not detailed for D-Gulono-1,4-lactone link)Lettuce6.9-fold eurekalert.org

Vi. Analytical Methodologies for D Gulono 1,4 Lactone and Its Metabolites

Chromatographic Techniques (e.g., HPLC) for Quantification and Detection

High-Performance Liquid Chromatography (HPLC) serves as a primary analytical method for the precise quantification and sensitive detection of D-gulono-1,4-lactone in diverse samples. Its capacity to separate D-gulono-1,4-lactone from complex matrices makes it invaluable in research and quality control. Detection of this compound, which lacks a strong UV chromophore, typically relies on detectors such as Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD) nih.gov. Charged Aerosol Detection (CAD) has also been successfully applied for the analysis of related lactones cmes.org.

For enhanced separation and detection, particularly in conjunction with mass spectrometry (LC-MS/MS), Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often utilized chemsynlab.comnih.gov. Common mobile phases include acetonitrile-water mixtures or buffered solutions, such as ammonium (B1175870) acetate (B1210297) cmes.orgnih.gov. Establishing robust chromatographic conditions, including linearity ranges and detection limits (LOQ), is critical for accurate quantification cmes.orgchemsynlab.com.

Table 6.1.1: Representative HPLC Parameters for Lactone Analysis

TechniqueStationary PhaseMobile Phase CompositionDetectorDetection Limit (approx.)Reference
HPLCLuna 5 μm HILIC 200Å100 mM Ammonium Acetate, pH 5.8 (5%)UV (for AsA detection)N/A (for D-gulono-1,4-lactone) nih.gov
HPLC-CADThermo Hypersil Gold Aq (250 mm×4.6 mm, 5 μm)Acetonitrile-water (9+1)CAD0.32 ng (for GDL) cmes.org
HPLCCarbohydrate column (SC1011)Purified waterRINot specified nih.gov

Note: Specific detection limits for D-gulono-1,4-lactone itself are not consistently reported across all cited methods, with some studies focusing on related compounds or downstream products.

Spectroscopic Methods (e.g., UV Spectrophotometry, NMR, FTIR, GC-MS)

Spectroscopic techniques are fundamental for confirming the structural identity, purity, and integrity of D-gulono-1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, verifying the lactone ring formation, and confirming stereochemistry chemsynlab.commdpi.comnih.gov. The lactone carbonyl group typically exhibits a characteristic signal in ¹³C NMR spectra around 170 ppm nih.gov. Detailed NMR data for related compounds, such as D-galactono-1,4-lactone, are also available chemicalbook.com.

Mass Spectrometry (MS): High-resolution mass spectrometry, including techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) MS, is employed to confirm the molecular weight of D-gulono-1,4-lactone (178.14 g/mol ) and to detect trace degradation products nih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing purity and for compound identification chemsynlab.comnih.govchemsynlab.comymdb.ca. Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are also utilized for sensitive detection and quantification in complex biological samples chemsynlab.com.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides crucial information regarding the functional groups present in D-gulono-1,4-lactone, aiding in structural confirmation mdpi.comnih.govchemsynlab.com. The characteristic C=O stretching vibration band for γ-lactones is typically observed in the range of 1780–1760 cm⁻¹ mdpi.com.

UV-Vis Spectrophotometry: While D-gulono-1,4-lactone itself does not possess a significant chromophore in the UV-Vis spectrum, UV-Vis spectrophotometry is often employed indirectly within enzyme assays. It is used to monitor the reduction of electron acceptors, such as cytochrome C, at specific wavelengths (e.g., 550 nm) nih.govunipv.itcore.ac.uk. The compound has a reported λmax of 215 nm caymanchem.com.

Table 6.2.1: Spectroscopic Characterization of D-Gulono-1,4-lactone and Related Compounds

TechniqueKey Observation/SignalApplicationReference(s)
¹³C NMRLactone carbonyl signal at ~170 ppmStructural confirmation, stereochemistry nih.gov
¹H NMRCharacteristic proton signals for lactone ring and hydroxyl groupsStructural confirmation, stereochemistry mdpi.comnih.gov
High-Res MS (ESI-TOF)Molecular weight confirmation (178.14 g/mol )Identification, purity analysis
GC-MSIdentification and purity assessmentPurity determination, impurity profiling chemsynlab.comnih.govchemsynlab.comymdb.ca
FTIRC=O stretching band for γ-lactones (1780–1760 cm⁻¹)Functional group identification, structural confirmation mdpi.comnih.govchemsynlab.com
UV-Visλmax at 215 nm; Used in enzyme assays to monitor cofactor reduction (e.g., cytochrome C at 550 nm)Compound detection (limited), indirect detection in enzyme activity assays nih.govunipv.itcore.ac.ukcaymanchem.com

Enzyme Activity Assays for D-Gulono-1,4-lactone Oxidases

D-Gulono-1,4-lactone is recognized as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in organisms capable of endogenous synthesis chemsynlab.combiorbyt.com. The terminal enzyme in this pathway is typically L-gulono-1,4-lactone oxidase (GULO), which catalyzes the oxidation of L-gulono-1,4-lactone to L-ascorbic acid nih.govnih.govbiorbyt.comselleckchem.commdpi.com. While humans and primates lack a functional GULO, other species utilize this enzyme nih.govbiorbyt.com.

Enzyme activity assays for gulonolactone oxidases and related enzymes are crucial for understanding metabolic pathways and enzyme kinetics. These assays often involve monitoring the production of L-ascorbic acid or the consumption of cofactors. For instance, L-gulono-1,4-lactone oxidase activity can be measured by detecting L-ascorbic acid production using HPLC after the reaction mixture is stopped with trichloroacetic acid (TCA) nih.gov. Alternatively, spectrophotometric methods are employed, such as following the reduction of cytochrome C at 550 nm, which serves as an electron acceptor in assays for enzymes like L-galactono-1,4-lactone dehydrogenase (GalDH) nih.govunipv.itcore.ac.uk.

While much research focuses on the L-isomer, the substrate specificity of these enzymes can vary between species nih.gov. Studies have indicated that certain enzymes, or their engineered variants, can process D-isomers or related lactones. For example, a mutant form of L-galactono-1,4-lactone dehydrogenase (E386D) demonstrated high catalytic efficiency with L-gulono-1,4-lactone and was also tested with D-arabino-1,4-lactone unipv.it. Furthermore, a "L-Gulono-1,4-lactone Oxidase Like Protein" (MsGulLO) from Mucuna sempervirens nectar exhibited weak oxidase activity towards D-gluconic acid-δ-lactone, among other substrates frontiersin.org.

Assay conditions, such as pH, temperature, and the presence of cofactors like FAD, significantly influence enzyme activity nih.govmdpi.com. For example, GULO activity is often optimal between 30-40 °C mdpi.com. Buffering systems, such as phosphate (B84403) buffers at pH 6-7, are used to maintain optimal conditions and slow lactone ring opening during assays .

Table 6.3.1: Enzyme Activity Assay Methodologies Relevant to Gulonolactones

Enzyme/Enzyme ClassSubstrate(s) Tested (including D-gulono-1,4-lactone or analogs)Assay MethodDetection MethodKey Conditions/CofactorsReference(s)
L-Gulono-1,4-lactone Oxidase (GULO)L-gulono-1,4-lactoneIncubation of substrate with purified enzymeHPLC to detect L-ascorbic acid (product) after TCA precipitation50 mM Tris-HCl pH 8.0, 200 mM L-GulL, 50 mM reduced glutathione (B108866), 37°C nih.gov
L-Galactono-1,4-lactone dehydrogenase (GalDH)L-galactono-1,4-lactone, L-gulono-1,4-lactone, D-arabino-1,4-lactoneSpectrophotometric assay following reduction of cytochrome CReduction of cytochrome C at 550 nm50 mM Tris-HCl pH 8.0, 121 μM cytochrome C, 100 μM FAD, 25°C nih.govunipv.itcore.ac.uk
"L-Gulono-1,4-lactone Oxidase Like Protein" (MsGulLO)L-gulono-1,4-lactone, L-galactono-1,4-lactone, D-gluconic acid-δ-lactoneSpectrophotometric assay using o-dianisidine-peroxidase coupled assayMonitoring hydrogen peroxide generation (indirectly)pH, temperature, and specific cofactors not detailed for D-gluconic acid-δ-lactone assay frontiersin.org
Aldonolactone Oxidoreductases (general)Various lactonesKinetic assays (kcat/Km analysis)Spectrophotometric detection of product formation or substrate consumptionVaries by enzyme; often requires cofactors like FAD unipv.it

Note: Assays specifically targeting "D-Gulono-1,4-lactone Oxidases" are not explicitly detailed in the provided literature, but methods for related enzymes that can process D-isomers or analogs are described.

Compound List:

D-Gulono-1,4-lactone

D-Gulonic acid

L-ascorbic acid (Vitamin C)

D-gluconic acid

L-gulonic acid

D-glucono-1,4-lactone (GDL)

L-galactono-1,4-lactone

L-gulono-1,4-lactone

D-arabino-1,4-lactone

Cytochrome C

Flavin adenine (B156593) dinucleotide (FAD)

Reduced glutathione

Phenazine methosulfate

Nitro blue tetrazolium

EDTA

Trichloroacetic acid (TCA)

D-gluconic acid-δ-lactone

L-galactono-1,4-lactone dehydrogenase (GalDH)

L-gulono-1,4-lactone oxidase (GULO)

Mucuna sempervirens protein (MsGulLO)

D-galactono-1,4-lactone

D-lyxono-1,4-lactone

D-ribono-1,4-lactone

D-talono-1,4-lactone

D-allonic acid gamma-lactone

D-galactonic acid, gamma-lactone

D-mannonic acid, gamma-lactone

D-idonic acid, gamma-lactone

2,3,5,6-Tetra-O-acetyl-D-gulonic acid-1,4-lactone (GATA)

Vii. Evolutionary and Comparative Biochemical Perspectives

Evolutionary Loss of GULO Function in Select Vertebrates

The ability to synthesize ascorbic acid is an ancestral trait in vertebrates. nih.gov However, numerous species have independently lost this capacity due to mutations rendering the L-gulono-γ-lactone oxidase (GULO) gene non-functional. nih.govoup.com This enzyme is responsible for catalyzing the terminal step in the vitamin C biosynthetic pathway. nih.govanswersresearchjournal.org The loss of GULO function is a well-documented example of convergent evolution, where different lineages have arrived at the same physiological outcome through independent genetic events. integralworld.net

In affected species, the once-functional GULO gene persists as a highly mutated pseudogene (GULOP), containing multiple insertions, deletions, and premature stop codons that prevent the translation of a functional enzyme. nih.govwikipedia.orggeneticeducation.co.in This genetic inactivation has been observed in distinct and unrelated vertebrate groups, including:

Haplorrhini Primates : This suborder, which includes tarsiers, monkeys, apes, and humans, lost the ability to synthesize vitamin C approximately 61 million years ago. nih.govwikipedia.orgresearchgate.net Their relatives in the Strepsirrhini suborder (lemurs and lorises) have retained a functional GULO gene. wikipedia.orgresearchgate.net

Guinea Pigs (Cavia porcellus): The GULO gene was independently inactivated in the guinea pig lineage around 14 million years ago. nih.govresearchgate.net

Teleost Fishes : A large number of bony fishes lack the GULO gene entirely. nih.govnih.gov

Bats : The loss of GULO function has occurred in some, but not all, bat species, indicating multiple independent events within this order. nih.govwikipedia.org

Passerine Birds : Similar to bats, the ability to synthesize vitamin C varies among passerine bird species, with evidence of several independent gene loss events. nih.govanswersresearchjournal.orgwikipedia.org

The repeated loss of this specific gene is likely because its inactivation solely impacts vitamin C production, unlike other enzymes in the pathway that are multifunctional. answersresearchjournal.org It is hypothesized that for species with diets naturally rich in fruits and other sources of vitamin C, the selective pressure to maintain a functional GULO gene was relaxed, allowing mutations to accumulate without consequence. integralworld.net This suggests that losing the ability to produce vitamin C may be a neutral evolutionary trait for these animals. nih.gov

Vertebrate GroupStatus of GULO GeneEstimated Time of Inactivation (Millions of Years Ago)
Haplorrhini Primates (including humans)Non-functional pseudogene (GULOP)~61 nih.govresearchgate.net
Guinea PigsNon-functional pseudogene (GULOP)~14 nih.govresearchgate.net
Teleost FishesGene absentN/A
Select Bat SpeciesNon-functional pseudogene (GULOP)Multiple independent events nih.govwikipedia.org
Select Passerine Bird SpeciesNon-functional pseudogene (GULOP)Multiple independent events nih.govanswersresearchjournal.org

Viii. Future Directions and Emerging Research Avenues for D Gulono 1,4 Lactone

Elucidation of Uncharacterized Enzymatic Steps in Biosynthetic Pathways

While the conversion of D-Gulono-1,4-lactone to L-ascorbic acid is a well-established pathway in many organisms, the complete enzymatic machinery and regulatory mechanisms involved are not fully understood, particularly in diverse biological systems. Future research aims to identify and characterize novel enzymes that participate in D-gulonic acid metabolism and its subsequent lactonization to D-Gulono-1,4-lactone. Studies are ongoing to map out complete biosynthetic routes in various microorganisms and plants, which may possess distinct enzymatic cascades compared to mammalian systems. For instance, research into alternative pathways or novel enzymes involved in the conversion of D-gulonic acid to D-Gulono-1,4-lactone could reveal new biocatalysts for industrial applications. The characterization of enzymes like L-gulono-1,4-lactone oxidase (GulLO) and related dehydrogenases in organisms such as Mycobacterium tuberculosis has highlighted the diversity of these systems and the potential for discovering enzymes with unique substrate specificities or catalytic efficiencies nih.govwikipedia.org. Understanding these uncharacterized steps is crucial for metabolic engineering and the development of bio-based production methods.

Optimization of Synthetic Methods for Industrial and Pharmaceutical Scale-Up

The efficient and cost-effective synthesis of D-Gulono-1,4-lactone is paramount for its industrial and pharmaceutical applications. Current methods include acid-catalyzed lactonization of D-gulonic acid, which can achieve high yields (92–95%) . Solvent-free microwave-assisted synthesis has also shown promise, offering reduced energy consumption and faster reaction times . Future research will focus on further optimizing these chemical synthesis routes to improve yields, reduce by-product formation, and enhance scalability. Exploring novel catalytic systems, including enzymatic or chemoenzymatic approaches, could lead to more sustainable and selective production methods. For example, chemoenzymatic synthesis combining chemical synthesis of D-gulonic acid with enzymatic lactonization using gulonolactonase (GNL) has demonstrated high efficiency (98%) . Research into continuous flow synthesis and the development of robust, reusable catalysts will be critical for industrial scale-up. A comparative analysis of different synthesis methods highlights that chemical synthesis remains dominant for industrial production due to cost-efficiency, while enzymatic routes are preferred for high-purity pharmaceutical applications .

Table 1: Comparative Analysis of D-Gulono-1,4-lactone Synthesis Methods

MethodScalabilityCostTypical Yield (%)Purity (%)Notes
Acid-Catalyzed LactonizationHighLow92–95≥97Requires controlled acidic conditions and purification.
Microwave-Assisted SynthesisHighMedium94N/AReduced energy consumption and reaction time.
Chemoenzymatic SynthesisModerateHigh98 (lactonization)≥98Combines chemical synthesis with enzymatic lactonization.
Chemical SynthesisHighLow85–9598Dominant for industrial production due to cost-efficiency.
Enzymatic SynthesisLowHigh60–75≥99Favored for high-purity applications, especially in pharmaceuticals.

Advanced Studies on Biological Activities of D-Gulono-1,4-lactone Derivatives

Beyond its role as a direct precursor to L-ascorbic acid, D-Gulono-1,4-lactone and its derivatives are being investigated for a broader spectrum of biological activities. Research into structure-activity relationships is crucial for identifying specific modifications that enhance or confer novel biological properties. Studies have indicated that derivatives like D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (GATA) exhibit potent antioxidant properties and can induce apoptosis in cancer cells by modulating gene expression and cell proliferation pathways chemsynlab.com. Future research will focus on synthesizing a diverse library of D-Gulono-1,4-lactone derivatives and systematically evaluating their efficacy in various biological assays. This includes exploring their potential as anti-inflammatory agents, antimicrobial compounds, or modulators of cellular signaling pathways. Understanding how structural modifications influence interactions with biological targets will pave the way for the development of new therapeutic agents.

In-depth Investigation of D-Gulono-1,4-lactone in Plant Stress Response and Development

The role of D-Gulono-1,4-lactone and related compounds in plant physiology is an emerging area of research. While L-ascorbic acid is well-known for its roles in plant defense and development, the specific contributions of its precursors, including D-Gulono-1,4-lactone, are less understood. Studies exploring the impact of exogenous application of related compounds, such as 2-Keto-L-gulonic acid (2KGA), have shown that they can enhance salt stress resistance in plants by promoting L-ascorbic acid accumulation and improving antioxidant enzyme activity frontiersin.org. Future research will aim to elucidate the precise metabolic pathways involving D-Gulono-1,4-lactone in plants under various stress conditions (e.g., drought, salinity, pathogen attack) and during different developmental stages. Investigating the signaling roles of these lactones and their interactions with plant hormones or other stress-related metabolites could reveal new strategies for improving crop resilience and yield.

Exploration of Novel Therapeutic Applications Beyond Ascorbate (B8700270) Precursor Function

While the primary recognized function of D-Gulono-1,4-lactone is its conversion to L-ascorbic acid, emerging research suggests potential therapeutic applications independent of this role. Its antioxidant properties, inherent to its structure and potential conversion pathways, are being explored for conditions associated with oxidative stress. For example, D-Gulono-1,4-lactone derivatives like GATA have demonstrated antioxidant effects and potential in cancer therapy chemsynlab.com. Future research directions include investigating D-Gulono-1,4-lactone and its novel derivatives for their efficacy in treating inflammatory diseases, neurodegenerative disorders, or metabolic syndromes. Furthermore, exploring its potential as a wound healing agent, by promoting collagen synthesis, warrants further investigation . Identifying specific molecular targets and mechanisms of action for these non-ascorbate related activities will be key to unlocking new therapeutic avenues.

Compound Name List:

D-Gulono-1,4-lactone

L-ascorbic acid

D-gulonic acid

L-gulonic acid

L-gulonolactone

D-gluconic acid

D-glucuronic acid

L-galactono-1,4-lactone

L-galactono-1,4-lactone dehydrogenase (GLDH)

L-gulono-1,4-lactone oxidase (GulLO)

2-Keto-L-gulonic acid (2KGA)

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (GATA)

GDP-D-mannose

GDP-L-galactose

L-gulose

D-galacturonate

D-arabinono-1,4-lactone

D-erythroascorbic acid

D-mannose

D-xylose

D-glucuronolactone

D-glucono-δ-lactone

2,5-diketo-D-gluconic acid (2,5-DKG)

2,3-diketo-L-gulonic acid

D-glucaric acid

D-glucaraldehyde

L-guluronic acid

Q & A

Q. What is the role of D-Gulono-1,4-lactone in ascorbic acid biosynthesis?

D-Gulono-1,4-lactone is a key precursor in the L-gulose pathway of vitamin C synthesis. It serves as the substrate for L-gulono-1,4-lactone oxidase (GULO), which catalyzes its oxidation to L-ascorbic acid. This enzyme is conserved in plants, animals, and some protists, though functional GULO is absent in primates, necessitating dietary vitamin C intake .

Q. What analytical methods are recommended for assessing the purity of D-Gulono-1,4-lactone?

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, with minimum detection thresholds of 95% (e.g., 98.7% purity reported in COA data). Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and thin-layer chromatography (TLC) to ensure a single spot .

Q. How can physical properties like optical rotation and melting point be used to characterize D-Gulono-1,4-lactone?

Optical rotation ([α]₂₀/D) values (e.g., −55° for D-isomer, +54.5° for L-isomer) confirm enantiomeric identity. Melting points (182–190°C) should align with literature ranges, though minor discrepancies may arise due to polymorphic forms or impurities. Solubility in water and insolubility in organic solvents further aid characterization .

Q. What safety precautions are necessary when handling D-Gulono-1,4-lactone?

Storage at 2–8°C under nitrogen is advised to prevent degradation. Personal protective equipment (PPE) like gloves and goggles is mandatory due to hazards (H315, H319, H335). Avoid inhalation and skin contact, and follow WGK 3 regulations for environmental disposal .

Advanced Research Questions

Q. How can enzyme kinetics elucidate substrate specificity in L-gulono-1,4-lactone oxidoreductases?

Kinetic parameters (e.g., kcatk_{\text{cat}}, KmK_m) for GULO and related enzymes (e.g., D-arabinono-1,4-lactone oxidase) can be measured using spectrophotometric assays tracking H2_2O2_2 production. Substrate analogs (e.g., L-fucono-1,4-lactone) help identify structural determinants of activity .

Q. What experimental approaches resolve contradictions in reported melting points for D-Gulono-1,4-lactone?

Discrepancies (e.g., 182–188°C vs. 184–190°C) may stem from polymorphic crystallization or hygroscopicity. Differential scanning calorimetry (DSC) under controlled humidity and thermal gravimetric analysis (TGA) can clarify phase transitions .

Q. How can synthetic routes to D-Gulono-1,4-lactone be optimized for scalability?

Catalytic oxidation of D-gulose or enzymatic conversion of myo-inositol derivatives (e.g., via L-galactono-1,4-lactone intermediates) are viable routes. Solvent selection (e.g., DMSO for lactonization) and chiral catalysts can improve yield and enantiomeric excess .

Q. What strategies mitigate byproduct formation during D-Gulono-1,4-lactone synthesis?

Byproducts like galactaro-1,4-lactone arise from competing pathways. Reaction monitoring via 1^1H-NMR at timed intervals and adjusting pH/temperature can suppress side reactions. Purification via recrystallization or column chromatography enhances selectivity .

Q. How do cross-talk mechanisms between ascorbate biosynthetic pathways influence D-Gulono-1,4-lactone flux?

In plants, the L-galactose, L-gulose, and myo-inositol pathways converge at L-Gulono-1,4-lactone. Isotopic labeling (e.g., 13^{13}C tracers) and gene knockout studies (e.g., Arabidopsis AtGulLO mutants) quantify pathway contributions under stress conditions .

Q. Can enzyme engineering enhance the catalytic efficiency of GULO for biotechnological applications?

Directed evolution or rational design targeting substrate-binding pockets (e.g., Burkholderia multivorans amidohydrolase homologs) can improve activity. Structural studies (X-ray crystallography) guide mutations to stabilize transition states .

Methodological Notes

  • Data Interpretation : Use NMR (e.g., 1^1H, 13^{13}C) and MS/MS fragmentation patterns to distinguish D-Gulono-1,4-lactone from stereoisomers like L-galactono-1,4-lactone .
  • Safety Protocols : Adhere to hazard statements (H315, H319, H335) and emergency measures (P261, P305+P351+P338) outlined in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.